Cas no 1248435-12-2 (3-Bromo-N-cyclobutylaniline)

3-Bromo-N-cyclobutylaniline is a brominated aromatic amine featuring a cyclobutyl substituent on the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both a bromo group and a secondary amine functionality allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its cyclobutyl moiety may confer unique steric and electronic properties, making it valuable in structure-activity relationship studies. The compound is typically handled under inert conditions to preserve stability. Suitable for research and development applications requiring tailored aromatic amine scaffolds.
3-Bromo-N-cyclobutylaniline structure
3-Bromo-N-cyclobutylaniline structure
Product Name:3-Bromo-N-cyclobutylaniline
CAS No:1248435-12-2
MF:C10H12BrN
MW:226.112981796265
CID:2190504
PubChem ID:61779087
Update Time:2025-08-05

3-Bromo-N-cyclobutylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-n-cyclobutylbenzenamine
    • 3-bromo-N-cyclobutylaniline
    • 3-bromo-N-cyclobutyl-aniline
    • XXXBREDJSDZJOH-UHFFFAOYSA-N
    • 3-Bromo-N-cyclobutylaniline
    • Inchi: 1S/C10H12BrN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2
    • InChI Key: XXXBREDJSDZJOH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Topological Polar Surface Area: 12

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3-Bromo-N-cyclobutylaniline Suppliers

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(CAS:1248435-12-2)3-Bromo-N-cyclobutylaniline
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):423.0
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Additional information on 3-Bromo-N-cyclobutylaniline

3-Bromo-N-cyclobutylaniline (CAS No. 1248435-12-2): A Versatile Synthetic Intermediate in Medicinal Chemistry

3-Bromo-N-cyclobutylaniline is a brominated aromatic amine compound characterized by its unique molecular structure, which combines a cyclobutyl ring system with an aniline functional group. The bromine substitution at the 3-position of the benzene ring introduces significant reactivity and synthetic utility, making this compound a valuable intermediate in the development of novel pharmaceuticals. The CAS No. 1248435-12-2 designation underscores its distinct chemical identity, which is critical for regulatory and industrial applications. This compound's molecular framework is particularly attractive for medicinal chemists due to its ability to participate in diverse synthetic transformations, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Recent studies have highlighted the role of 3-Bromo-N-cyclobutylaniline in the design of bioactive molecules targeting specific therapeutic areas. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a precursor for the synthesis of compounds with antitumor properties. The cyclobutyl group, known for its strain-induced reactivity, was shown to enhance the metabolic stability of derivatives, a critical factor in drug development. Researchers have also explored its application in the synthesis of aniline-based drugs with improved solubility and bioavailability, addressing challenges faced by traditional aromatic amine compounds.

The bromine atom in 3-Bromo-N-cyclobutylaniline serves as a strategic functional group for further modification. This substitution enables selective coupling reactions with various nucleophiles, such as thiols, amines, and heterocyclic moieties. A 2024 study published in Organic & Biomolecular Chemistry reported the successful synthesis of a series of aniline derivatives using this compound as a starting material. The resulting molecules exhibited enhanced potency against specific protein targets, underscoring the importance of 3-Bromo-N-cyclobutylaniline in the creation of structure-activity relationship (SAR) models for drug discovery.

From a synthetic perspective, the preparation of 3-Bromo-N-cyclobutylaniline involves a multi-step process that leverages established methodologies. The cyclobutyl ring is typically introduced through a cyclopropanation reaction, followed by bromination under controlled conditions to achieve the desired regioselectivity. A 2023 review in Chemical Reviews emphasized the role of transition-metal catalysts in optimizing the bromination step, which is crucial for maintaining the compound's structural integrity. These advancements have significantly improved the scalability and cost-effectiveness of its synthesis, making it more accessible for industrial applications.

Applications of 3-Bromo-N-cyclobutylaniline extend beyond traditional pharmaceuticals. Recent research has explored its potential in the development of agrochemicals and materials science. For example, a 2024 study in ACS Sustainable Chemistry & Engineering investigated the use of aniline-based compounds, including 3-Bromo-N-cyclobutylaniline, as precursors for environmentally friendly coatings. The cyclobutyl group was found to enhance the mechanical properties of the resulting polymers, while the bromine substitution improved their thermal stability. These findings highlight the compound's versatility in non-pharmaceutical domains.

Despite its promising applications, the use of 3-Bromo-N-cyclobutylaniline requires careful consideration of its chemical behavior. The bromine atom can act as both an electrophilic and nucleophilic center, depending on reaction conditions, which necessitates precise control during synthetic processes. A 2023 article in Green Chemistry discussed the importance of green chemistry principles in the synthesis of such compounds, emphasizing the need for solvent-free or low-waste methodologies to minimize environmental impact. These approaches are increasingly being adopted to align with global sustainability goals.

The cyclobutyl ring in 3-Bromo-N-cyclobutylaniline is a key structural element that influences its biological activity. Studies have shown that the strain present in the cyclobutyl group can modulate the conformational flexibility of the molecule, affecting its interactions with biological targets. A 2024 publication in Journal of Biological Chemistry demonstrated that derivatives of this compound exhibited selective binding to G-protein coupled receptors (GPCRs), a class of targets implicated in numerous diseases. These findings suggest that 3-Bromo-N-cyclobutylaniline could serve as a scaffold for the development of targeted therapies.

Advances in computational chemistry have further enhanced the utility of 3-Bromo-N-cyclobutylaniline in drug discovery. Molecular modeling studies have predicted the binding modes of its derivatives to various proteins, providing insights into their pharmacological profiles. A 2023 study in Computational and Structural Chemistry used quantum mechanics calculations to analyze the electronic properties of the bromine atom, revealing its role in stabilizing transition states during catalytic reactions. These computational tools are invaluable for optimizing the design of aniline-based drugs.

In summary, 3-Bromo-N-cyclobutylaniline (CAS No. 1248435-12-2) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and reactivity make it an ideal candidate for the synthesis of diverse bioactive compounds. Ongoing research into its applications in pharmaceuticals, agrochemicals, and materials science underscores its potential to address complex challenges in these fields. As synthetic methodologies and computational tools continue to evolve, the role of 3-Bromo-N-cyclobutylaniline in innovation is likely to expand further.

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Amadis Chemical Company Limited
(CAS:1248435-12-2)3-Bromo-N-cyclobutylaniline
A1043913
Purity:99%
Quantity:1g
Price ($):423.0
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